(2-(((5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl)thio)-1-methyl-1h-imidazol-5-yl)methanol
Description
Properties
Molecular Formula |
C11H14N4O2S |
|---|---|
Molecular Weight |
266.32 g/mol |
IUPAC Name |
[2-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]-3-methylimidazol-4-yl]methanol |
InChI |
InChI=1S/C11H14N4O2S/c1-15-8(5-16)4-12-11(15)18-6-9-13-10(17-14-9)7-2-3-7/h4,7,16H,2-3,5-6H2,1H3 |
InChI Key |
GJZJMVKWXNADPH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1SCC2=NOC(=N2)C3CC3)CO |
Origin of Product |
United States |
Biological Activity
The compound (2-(((5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl)thio)-1-methyl-1H-imidazol-5-yl)methanol is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a cyclopropyl group, an oxadiazole ring, and an imidazole moiety. These structural components are crucial for its biological activity.
Structural Formula
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. The oxadiazole and imidazole rings are known to enhance the compound's affinity for these targets.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives of oxadiazole have shown significant antibacterial activity against various strains of bacteria, including resistant strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| 5-Cyclopropyl-1,2,4-oxadiazole | Staphylococcus aureus | 8 |
| 1-Methyl-1H-imidazole | Escherichia coli | 16 |
| (2-(((5-Cyclopropyl... | Pseudomonas aeruginosa | TBD |
Anticancer Potential
Preliminary studies have suggested that the compound may exhibit anticancer properties. In vitro assays indicated that it could induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Study: Anticancer Activity
A study evaluated the effects of the compound on MCF-7 breast cancer cells. The results demonstrated a significant reduction in cell viability with an IC50 value of approximately 25 µM. The mechanism was linked to the activation of caspase pathways and disruption of mitochondrial function.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the cyclopropyl and oxadiazole moieties can significantly impact the biological activity. For example, increasing the electron density on specific positions enhances binding affinity to target proteins.
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Increased electron density | Enhanced binding |
| Substitution on oxadiazole ring | Altered potency |
| Variation in imidazole position | Changes in selectivity |
Toxicity Profile
Toxicological evaluations are crucial for assessing the safety profile of new compounds. Preliminary data suggest that while the compound exhibits promising biological activity, careful consideration must be given to its toxicity.
Table 3: Toxicity Data Overview
| Endpoint | Result |
|---|---|
| Acute toxicity (oral) | LD50 > 2000 mg/kg |
| Cytotoxicity (in vitro) | IC50 > 100 µM |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazole Derivatives with Thioether/Oxadiazole Substituents
Example Compound : 2-(Methylthio)-1H-imidazol-5(4H)-ones (e.g., 3a–c from )
- Structural Differences : These derivatives lack the hydroxymethyl group and cyclopropyl-oxadiazole moiety. Instead, they feature a methylthio group at position 2 and a ketone at position 3.
- Synthesis : Prepared via nucleophilic substitution of methylsulfanyl groups with secondary amines under microwave irradiation .
- Relevance : The methylthio group in these compounds is reactive, enabling further functionalization. This contrasts with the thioether linkage in the target compound, which is stabilized by the oxadiazole ring.
Example Compound: (2-Methyl-5-nitro-1H-imidazol-1-yl)methanol derivatives (e.g., 2a–2u from )
- Structural Differences : These derivatives include a nitro group at position 5 and a styryl substituent, differing from the oxadiazole-thioether chain in the target compound.
- Synthesis : Synthesized via base-catalyzed condensation of 2-methyl-5-nitroimidazole with benzaldehydes .
- Relevance : The hydroxymethyl group in these compounds enhances solubility, a feature shared with the target compound.
Oxadiazole-Containing Analogues
Example Compound : 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide ()
- Structural Differences : This compound replaces the imidazole core with a propanamide chain but retains the 1,2,4-oxadiazole ring.
- Relevance : The oxadiazole ring’s electron-withdrawing properties may enhance metabolic stability, a trait likely shared with the target compound .
Example Compound: 5-(((5-Amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazol ()
- Structural Differences : Features a triazole-thiadiazole system instead of imidazole-oxadiazole.
- Synthesis : Prepared via S-substitution reactions under alkaline conditions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2-(((5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl)thio)-1-methyl-1H-imidazol-5-yl)methanol, and how are intermediates characterized?
- Methodology :
- Step 1 : Synthesize the oxadiazole core via cyclization of amidoximes with cyclopropane carboxylic acid derivatives under reflux conditions (e.g., acetic acid, 70–80°C) .
- Step 2 : Introduce the thioether linkage by reacting the oxadiazole intermediate with 1-methyl-5-mercaptoimidazole in a polar solvent (e.g., DMF) using a base (e.g., NaH) to deprotonate the thiol group .
- Step 3 : Functionalize the imidazole ring with a hydroxymethyl group via oxidation or substitution reactions (e.g., using NaBH₄ for reduction of ester precursors) .
- Characterization : Confirm structural integrity using 1H-NMR (e.g., δ 3.5 ppm for methylthio groups), IR (e.g., S-H stretching at ~2500 cm⁻¹), and elemental analysis (C, H, N, S) .
Q. How can researchers validate the purity of this compound, and what analytical techniques are critical for quality control?
- Methodology :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]+ peak matching theoretical mass) .
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition temperature >150°C indicates suitability for high-temperature reactions) .
Advanced Research Questions
Q. What computational strategies can optimize reaction pathways for synthesizing this compound, particularly in reducing trial-and-error experimentation?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates (e.g., transition states of cyclopropane-oxadiazole cyclization) and identify energy barriers .
- Reaction Path Search Algorithms : Apply artificial force-induced reaction (AFIR) methods to predict viable synthetic routes, prioritizing low-energy pathways .
- Feedback Loop : Integrate experimental data (e.g., failed reaction conditions) into computational models to refine predictions iteratively .
Q. How can experimental design (DoE) resolve contradictions in yield data for thioether formation under varying conditions?
- Methodology :
- Factorial Design : Screen variables (temperature, solvent polarity, base strength) using a 2³ factorial matrix to identify significant interactions .
- Response Surface Methodology (RSM) : Optimize parameters (e.g., 75°C, DMF solvent, NaH base) to maximize yield (>80%) while minimizing byproduct formation .
- Case Study : Inconsistent yields (40–75%) reported in thioether synthesis may arise from moisture sensitivity; DoE can isolate humidity as a critical factor requiring inert atmosphere .
Q. What molecular modeling approaches are suitable for predicting the biological activity of this compound, and how can they guide target selection?
- Methodology :
- Docking Simulations : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) based on oxadiazole’s electron-deficient core .
- Pharmacophore Mapping : Identify key features (e.g., thioether linkage, hydroxymethyl group) for antimicrobial or anti-inflammatory activity .
- Validation : Compare predicted binding affinities with in vitro assays (e.g., MIC values against S. aureus) to refine models .
Data Contradiction Analysis
Q. How should researchers address discrepancies in spectral data (e.g., conflicting 1H-NMR shifts) for intermediates?
- Methodology :
- Variable Control : Replicate synthesis under anhydrous conditions to eliminate solvent/impurity effects (e.g., acetic acid vs. DMF) .
- Advanced NMR Techniques : Use 2D-COSY or HSQC to resolve overlapping peaks (e.g., cyclopropyl vs. imidazole protons) .
- Cross-Validation : Compare data with PubChem entries (e.g., CID 145981567) to verify expected shifts .
Q. What strategies mitigate batch-to-batch variability in hydroxymethyl functionalization?
- Methodology :
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress in real-time (e.g., C=O reduction to C-OH) .
- Statistical Process Control (SPC) : Use control charts to track critical parameters (e.g., pH, stirring rate) and flag deviations .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
